![molecular formula C16H10ClF3N2 B2889184 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-92-5](/img/structure/B2889184.png)
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. The presence of both chlorine and trifluoromethyl groups imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. One common method is the reaction of 3-chlorophenylhydrazine with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl and chlorophenyl groups.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole
- 1-(4-chlorophenyl)-4-(trifluoromethyl)pyrazole
- 1-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)pyrazole
Uniqueness: 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the specific positioning of the trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications compared to similar compounds.
Biological Activity
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a chlorophenyl and a trifluoromethyl group enhances its chemical properties, making it a valuable candidate for various pharmaceutical applications.
Chemical Structure and Properties
The compound's chemical formula is C16H10ClF3N2, and it features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. This unique arrangement contributes to its lipophilicity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives of this compound possess significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.78–3.125 μg/mL, indicating potent antibacterial effects .
2. Anti-inflammatory Activity
- The compound has been evaluated for its anti-inflammatory potential, with several derivatives demonstrating high inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For example, certain synthesized pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM, showcasing their effectiveness compared to standard anti-inflammatory drugs like diclofenac .
3. Anticancer Potential
- Preliminary studies suggest that compounds related to this compound may also possess anticancer properties. Research into their mechanisms of action is ongoing, focusing on their interactions with specific cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating membrane penetration.
- Binding Interactions : The chlorine atom can participate in hydrogen bonding or halogen bonding, enhancing binding affinity to target enzymes or receptors .
Comparative Analysis
A comparison of the biological activities of this compound with similar compounds reveals distinct advantages:
Compound Name | Antimicrobial Activity (MIC in μg/mL) | Anti-inflammatory Activity (IC50 in μM) |
---|---|---|
This compound | 0.78–3.125 | 0.02–0.04 |
1-(4-Chlorophenyl)-4-(Trifluoromethyl)pyrazole | >10 | >10 |
1-(3-Chlorophenyl)-4-(2,2,2-Trifluoroethyl)pyrazole | 5–15 | 0.05–0.10 |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals demonstrated that derivatives of this pyrazole significantly inhibited the growth of Staphylococcus aureus, with compounds showing MIC values comparable to established antibiotics .
- Anti-inflammatory Research : In another investigation, a series of synthesized pyrazoles were tested for their COX inhibitory activities, revealing that some compounds had superior anti-inflammatory effects compared to traditional NSAIDs .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBDSFEVYADSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.